7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine core. Its structure features a 4-fluorophenyl group at position 7, a methyl group at position 5, and an N-phenyl carboxamide moiety at position 6 (Figure 1). These substituents confer unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research .
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-12-16(18(26)24-15-5-3-2-4-6-15)17(13-7-9-14(20)10-8-13)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHAFKRCYJWKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction conditions often include the use of formamide, formic acid, and triethyl orthoformate . The process can be summarized as follows:
Step 1: Reaction of hydrazonyl bromides with active methylene compounds to form pyrazole derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Reactivity of the Carboxamide Group
The carboxamide moiety (-CONHPh) undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Yields 7-(4-fluorophenyl)-5-methyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxylic acid and aniline as products.
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Basic Hydrolysis : Produces the corresponding ammonium salt under strongly alkaline conditions (e.g., NaOH, 100°C) .
Electrophilic Aromatic Substitution (EAS) at the Fluorophenyl Ring
The 4-fluorophenyl substituent participates in EAS, though reactivity is moderated by the electron-withdrawing fluorine atom. Notable examples include:
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 7-(3-nitro-4-fluorophenyl)-substituted derivative |
| Halogenation | Cl₂/FeCl₃, 40°C | Chlorination at the meta position relative to fluorine |
The fluorine atom directs incoming electrophiles to the meta position due to its -I effect .
Triazolopyrimidine Core Reactivity
The fused triazolo[1,5-a]pyrimidine system displays dual reactivity:
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Nucleophilic Attack : The pyrimidine ring undergoes nucleophilic substitution at the C2 position when treated with amines or thiols.
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Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the dihydropyrimidine ring is oxidized to a fully aromatic pyrimidine system, altering conjugation and stability .
Reductive Transformations
The carboxamide group and the dihydropyrimidine ring are susceptible to reduction:
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Carboxamide Reduction : Using LiAlH₄ in dry THF converts the carboxamide to a primary amine (-CH₂NHPh).
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Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) saturates the dihydropyrimidine ring, yielding a tetrahydro derivative .
Cross-Coupling Reactions
The fluorophenyl group enables palladium-catalyzed cross-coupling reactions:
| Reaction | Catalytic System | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives via C–F bond activation |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-arylation of the carboxamide NH group |
These reactions demonstrate utility in medicinal chemistry for structural diversification .
Photochemical and Thermal Stability
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Photodegradation : UV irradiation (λ = 254 nm) induces cleavage of the triazole-pyrimidine bond, forming fragmentation products.
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Thermal Rearrangement : Heating above 200°C promotes ring contraction, generating imidazo[1,2-a]pyrimidine derivatives .
Comparative Reactivity with Analogues
The table below contrasts reactions of this compound with structurally similar triazolopyrimidines:
| Compound Modification | Reaction Observed | Key Difference |
|---|---|---|
| Replacement of F with Cl | Enhanced EAS reactivity | Chlorine’s +M effect facilitates para substitution |
| Methyl → Ethyl substitution | Reduced oxidation stability | Steric hindrance slows reaction kinetics |
Scientific Research Applications
Structural Characteristics
The compound's structure contributes to its biological activity:
- Molecular Formula : C20H17FN4O
- Molecular Weight : Approximately 364.37 g/mol
| Structural Feature | Description |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and metabolic stability |
| Triazolo-Pyrimidine Core | Associated with diverse pharmacological activities |
Research indicates that compounds within the triazolo-pyrimidine class exhibit various biological activities, including:
-
Antiviral Activity
- The compound shows potential as an antiviral agent against influenza viruses and other pathogens. Its mechanism may involve inhibiting viral replication or interfering with viral entry into host cells.
- Studies have reported the synthesis of derivatives that enhance antiviral properties through modifications in the molecular structure.
-
Anticancer Activity
- Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Specific derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
Synthesis and Methodology
The synthesis of 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves environmentally friendly methods using green solvents and catalysts. Recent methodologies have utilized mixtures of water and ethanol at reflux temperatures to facilitate reactions without hazardous solvents.
Case Studies
Several studies have evaluated the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Triazolo-Pyrimidine Derivative | Antiviral | Significant inhibition of influenza virus replication |
| Study 2 | Pyrimidine Analog | Anticancer | Induced apoptosis in breast cancer cell lines |
| Study 3 | Fluorinated Derivative | Antibacterial | Effective against Staphylococcus aureus with MIC values < 10 μg/ml |
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine compounds is closely related to their chemical structure:
- Electron-donating groups , such as methoxy or fluorine substituents on the phenyl rings, enhance activity by improving solubility and interaction with biological targets.
- Hydrophobic interactions play a crucial role in binding affinity to target proteins involved in inflammation and microbial resistance.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Key Structural Attributes :
- Core : 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine.
- Substituents :
- 4-Fluorophenyl (electron-withdrawing group at position 7).
- Methyl (position 5).
- N-Phenyl carboxamide (position 6).
Molecular Formula : Estimated as C₁₉H₁₅FN₅O (based on analogous compounds in ).
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Analogues
Biological Activity
The compound 7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, notable for its fused triazole and pyrimidine ring structure. This compound has garnered attention due to its potential biological activities , particularly in the fields of antiviral and anticancer research.
Structural Characteristics
The structural formula of the compound can be summarized as follows:
- Molecular Formula : CHF NO
- Key Functional Groups :
- 4-Fluorophenyl group
- N-phenyl group
- Carboxamide functional group
These structural features contribute significantly to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine class exhibit a variety of biological activities including:
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication, particularly against influenza viruses. It does so by interfering with protein interactions essential for viral replication.
- Anticancer Activity : Some derivatives of triazolo-pyrimidines have shown promise as anticancer agents by inhibiting cell proliferation in various cancer cell lines. The specific anticancer activity of this compound remains to be extensively studied but is a potential area for future research .
Synthesis and Mechanism
The synthesis of this compound typically involves multi-step processes. Notably, recent advancements in synthetic methodologies have introduced one-pot multicomponent reactions that enhance yield and regioselectivity while minimizing environmental impact .
Antiviral Activity
A study focused on the antiviral potential of triazolo-pyrimidines demonstrated that compounds similar to this compound effectively inhibited the PA-PB1 interaction critical for influenza virus replication. The IC values indicated significant antiviral efficacy at non-toxic concentrations .
Anticancer Activity
In vitro studies evaluated various triazolo-pyrimidine derivatives against cancer cell lines such as MDA-MB-231 and MCF-7. Compounds with similar structural motifs exhibited IC values ranging from 17.83 μM to 19.73 μM, showcasing their potential as effective anticancer agents compared to standard treatments like Cisplatin .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | 4-Fluorophenyl & N-phenyl groups | Antiviral potential |
| 7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | 3-Fluorophenyl group | Similar antiviral activity |
| 5-amino-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | Amino group instead of phenyl | Potentially enhanced solubility |
Q & A
Q. What are the optimized synthetic protocols for this triazolopyrimidine derivative, considering catalyst selection and solvent systems?
Methodological Answer: The synthesis can be achieved via a one-pot three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, substituted aldehydes (e.g., 4-fluorobenzaldehyde), and ethyl acetoacetate. A catalyst such as APTS (3-Aminopropyltriethoxysilane) in ethanol enhances reaction efficiency by promoting cyclocondensation and reducing side reactions . Alternative protocols using TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) are reported for analogous compounds, though TMDP’s toxicity necessitates careful handling . Solvent selection (e.g., ethanol vs. DMF) impacts reaction kinetics and purity, with ethanol favoring greener synthesis .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: ¹H/¹³C NMR spectroscopy (400 MHz) is critical for confirming the fused triazole-pyrimidine core and substituent positions (e.g., 4-fluorophenyl vs. N-phenyl groups) . Microanalysis (e.g., CHNS elemental analysis) validates molecular composition, while TLC (EtOAc/light petroleum systems) monitors reaction progress . Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation, and X-ray crystallography (if single crystals are obtainable) resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis and predict reaction outcomes?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow integrates computational screening with experimental validation, narrowing optimal conditions (e.g., catalyst loading, temperature) by analyzing activation barriers and solvent effects . Machine learning algorithms trained on reaction databases can predict yield trends for varying substituents (e.g., electron-withdrawing fluorophenyl vs. electron-donating methoxyphenyl) .
Q. What strategies resolve contradictions in reported synthetic yields for analogous triazolopyrimidine derivatives?
Methodological Answer: Discrepancies in yields (e.g., TMDP vs. APTS catalysts) require controlled comparative studies under standardized conditions. For instance, TMDP may offer higher yields in ethanol/water but pose safety risks, whereas APTS in ethanol simplifies purification . Design of Experiments (DoE) methodologies systematically vary parameters (catalyst concentration, solvent ratio) to identify critical factors. HPLC purity analysis post-synthesis ensures yield comparisons account for byproduct formation .
Q. How does the 7-position phenyl substitution (e.g., 4-fluoro vs. 4-hydroxy) influence biological activity, and what experimental approaches validate these structure-activity relationships (SAR)?
Methodological Answer: The 4-fluorophenyl group enhances lipophilicity and membrane permeability compared to 4-hydroxyphenyl, which improves solubility but may reduce bioavailability. In vitro antiproliferative assays (e.g., MTT on cancer cell lines) quantify potency differences . Molecular docking simulations predict binding affinities to targets like kinases or receptors, while metabolic stability assays (e.g., liver microsomes) assess substituent effects on pharmacokinetics . SAR libraries synthesizing analogs with halogens, methoxy, or methyl groups at the 7-position enable systematic comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
